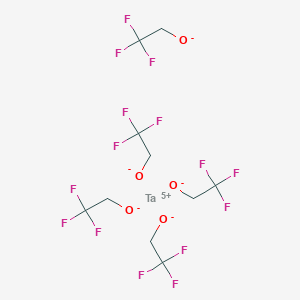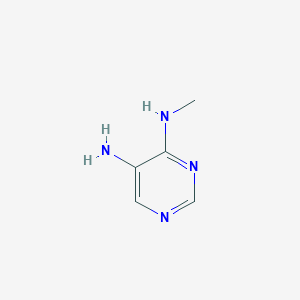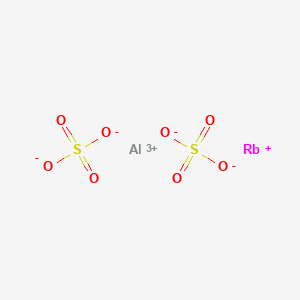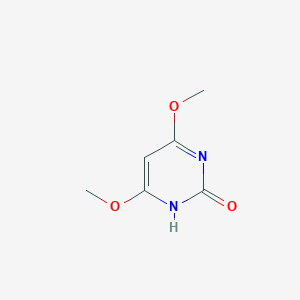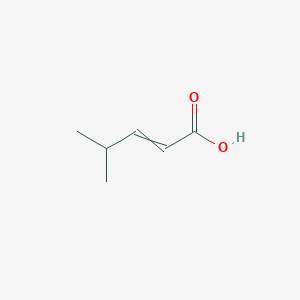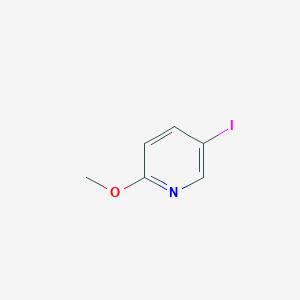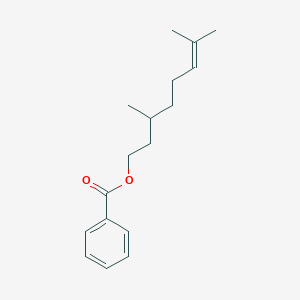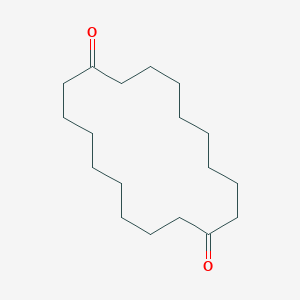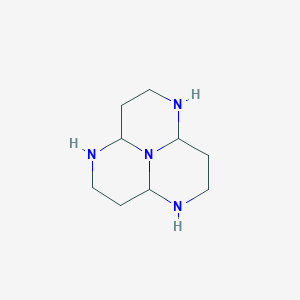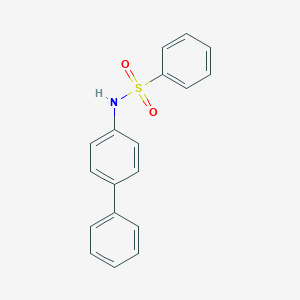
Benzenesulfonamide, N-4-biphenylyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, N-4-biphenylyl- is a chemical compound that belongs to the class of sulfonamide compounds. It has been extensively studied for its various applications in scientific research.
Wirkmechanismus
The mechanism of action of Benzenesulfonamide, N-4-biphenylyl- involves the binding of the compound to the active site of carbonic anhydrase. This binding prevents the binding of the substrate to the enzyme, thereby inhibiting its activity. The inhibition of carbonic anhydrase activity results in a decrease in the production of bicarbonate ions, which are important for the regulation of acid-base balance.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Benzenesulfonamide, N-4-biphenylyl- are related to the inhibition of carbonic anhydrase activity. This inhibition results in a decrease in the production of bicarbonate ions, which can lead to acidosis. The compound has also been shown to have anti-inflammatory and anti-tumor properties, which are related to its ability to inhibit carbonic anhydrase activity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Benzenesulfonamide, N-4-biphenylyl- in lab experiments include its high potency, specificity, and ease of synthesis. The compound is also stable under normal laboratory conditions, making it easy to handle and store. However, the limitations of using Benzenesulfonamide, N-4-biphenylyl- include its potential toxicity and the need for caution when handling the compound.
Zukünftige Richtungen
The future directions for the use of Benzenesulfonamide, N-4-biphenylyl- in scientific research include its potential application as a therapeutic agent for various diseases, including cancer, glaucoma, and epilepsy. The compound has also been shown to have potential as a diagnostic tool for the detection of carbonic anhydrase activity in various tissues. Further research is needed to explore the full potential of Benzenesulfonamide, N-4-biphenylyl- in these areas.
Conclusion:
In conclusion, Benzenesulfonamide, N-4-biphenylyl- is a compound that has been extensively studied for its various applications in scientific research. Its ability to inhibit carbonic anhydrase activity has been used to study the role of this enzyme in various physiological processes. The compound has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential therapeutic agent for various diseases. Further research is needed to explore the full potential of Benzenesulfonamide, N-4-biphenylyl- in these areas.
Synthesemethoden
The synthesis of Benzenesulfonamide, N-4-biphenylyl- involves the reaction of biphenyl-4-amine with benzenesulfonyl chloride in the presence of a base. The reaction takes place under mild conditions and yields the desired product in good yield. The purity of the product can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonamide, N-4-biphenylyl- has been used extensively in scientific research for various applications. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. This inhibition has been used to study the role of carbonic anhydrase in various physiological processes, including respiration, renal function, and acid-base balance.
Eigenschaften
CAS-Nummer |
13607-48-2 |
|---|---|
Produktname |
Benzenesulfonamide, N-4-biphenylyl- |
Molekularformel |
C18H15NO2S |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
N-(4-phenylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C18H15NO2S/c20-22(21,18-9-5-2-6-10-18)19-17-13-11-16(12-14-17)15-7-3-1-4-8-15/h1-14,19H |
InChI-Schlüssel |
JMNQYDKGYHLAMY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |
Andere CAS-Nummern |
13607-48-2 |
Synonyme |
N-4-Biphenylylbenzenesulfonamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



